N-[2-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[2-(1-Benzofuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound belonging to the benzofuran family Benzofurans are characterized by their fused benzene and furan rings, which confer unique chemical properties and biological activities
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-24(21,16-5-6-17-14(12-16)8-10-22-17)19-9-7-15-11-13-3-1-2-4-18(13)23-15/h1-6,11-12,19H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGTYRNECUPEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-Benzofuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 1-benzofuran-2-yl ethylamine with 2,3-dihydro-1-benzofuran-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of corresponding benzofuran derivatives with increased oxidation states.
Reduction: Production of reduced benzofuran derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Benzofuran derivatives have shown biological activities such as antimicrobial, antitumor, and antioxidant properties. This compound, in particular, is being studied for its potential biological effects.
Medicine: Research is ongoing to explore the therapeutic potential of benzofuran derivatives. They are being investigated for their use in treating various diseases, including cancer and bacterial infections.
Industry: The compound's chemical properties make it useful in the development of new materials and chemical processes. It is also used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(1-Benzofuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Benzofuran-2-yl ethylamine: A related compound with similar structural features but lacking the sulfonamide group.
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness: N-[2-(1-Benzofuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of benzofuran and sulfonamide groups, which confer distinct chemical and biological properties compared to its related compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its mechanism of action and to explore its therapeutic potential.
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